Sequence-Specific TGF-β1 Inhibition: LSKL vs. Inactive Control Peptides SLLK and LSAL
The LSKL sequence is essential for TGF-β1 antagonism, as demonstrated by head-to-head comparisons with sequence-altered control peptides. In the angiotensin II-infused ApoE⁻/⁻ mouse model, plasma TGF-β1 levels at day 42 were significantly reduced in LSKL-treated mice (0.10 ± 0.01 pg/mL) compared with SLLK control peptide-treated mice (0.20 ± 0.02 pg/mL; P = 0.0001), representing a 50% reduction [1]. Additionally, LSAL (Leu-Ser-Ala-Leu), a single-residue substitution analog, has been explicitly employed as an inactive control in hepatic fibrosis studies and exhibits no TGF-β1 inhibitory activity [2]. This sequence-specificity confirms that procurement of the authentic LSKL sequence is non-negotiable for experimental validity.
| Evidence Dimension | Plasma TGF-β1 concentration reduction |
|---|---|
| Target Compound Data | 0.10 ± 0.01 pg/mL |
| Comparator Or Baseline | SLLK control peptide: 0.20 ± 0.02 pg/mL; LSAL control peptide: no inhibitory activity |
| Quantified Difference | 50% reduction (P = 0.0001) |
| Conditions | Angiotensin II-infused apolipoprotein-E-deficient mice; day 42 post-treatment; intraperitoneal administration |
Why This Matters
This direct comparative data establishes that single amino acid substitutions ablate therapeutic activity, validating that only the authentic LSKL sequence yields reproducible TGF-β1 antagonism.
- [1] Krishna SM, Seto SW, Jose RJ, Li J, Morton SK, Biros E, et al. A peptide antagonist of thrombospondin-1 promotes abdominal aortic aneurysm progression in the angiotensin II-infused apolipoprotein-E-deficient mouse. Arterioscler Thromb Vasc Biol. 2015 Feb;35(2):389-98. View Source
- [2] Kondou H, Mushiake S, Etani Y, Miyoshi Y, Michigami T, Ozono K. A blocking peptide for transforming growth factor-beta1 activation prevents hepatic fibrosis in vivo. J Hepatol. 2003 Nov;39(5):742-8. doi: 10.1016/s0168-8278(03)00377-5. View Source
